methyl 2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetate
CAS No.: 1094364-33-6
Cat. No.: VC8405894
Molecular Formula: C11H14ClNO3
Molecular Weight: 243.68
* For research use only. Not for human or veterinary use.
![methyl 2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetate - 1094364-33-6](/images/structure/VC8405894.png)
Specification
CAS No. | 1094364-33-6 |
---|---|
Molecular Formula | C11H14ClNO3 |
Molecular Weight | 243.68 |
IUPAC Name | methyl 2-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]acetate |
Standard InChI | InChI=1S/C11H14ClNO3/c1-7-4-9(10(14)5-12)8(2)13(7)6-11(15)16-3/h4H,5-6H2,1-3H3 |
Standard InChI Key | GREGJLWAOFZOPE-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(N1CC(=O)OC)C)C(=O)CCl |
Canonical SMILES | CC1=CC(=C(N1CC(=O)OC)C)C(=O)CCl |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure centers on a 1H-pyrrole ring substituted at the 2- and 5-positions with methyl groups and at the 3-position with a 2-chloroacetyl moiety. An acetoxymethyl group () is attached to the pyrrole’s nitrogen atom . The SMILES notation CC1=CC(=C(N1CC(=O)OC)C)C(=O)CCl
and InChI key GREGJLWAOFZOPE-UHFFFAOYSA-N
provide unambiguous representations of its connectivity and stereochemistry .
Table 1: Structural Identifiers
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 243.69 g/mol |
SMILES | CC1=CC(=C(N1CC(=O)OC)C)C(=O)CCl |
InChI | InChI=1S/C11H14ClNO3/c1-7-4-9(10(14)5-12)8(2)13(7)6-11(15)16-3/h4H,5-6H2,1-3H3 |
CAS Number | 186028-80-8 |
The pyrrole ring’s electron-rich nature and the chloroacetyl group’s electrophilic carbonyl carbon suggest potential reactivity in nucleophilic substitution or cycloaddition reactions, though experimental validation is lacking .
Stereoelectronic Features
The chloroacetyl substituent () introduces a polarizable dipole moment, while the methyl groups at C2 and C5 create steric hindrance that may influence regioselectivity in reactions. The acetoxymethyl group’s ester functionality () adds hydrolytic instability under basic conditions, a property common to esters .
Physicochemical Properties
Predicted Collision Cross Sections
Ion mobility spectrometry predictions for various adducts reveal insights into the compound’s gas-phase behavior (Table 2). The + ion exhibits a collision cross section (CCS) of 151.8 Ų, while sodium adducts (+) show higher CCS values due to increased ion size .
Table 2: Predicted Collision Cross Sections
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 244.07350 | 151.8 |
[M+Na]+ | 266.05544 | 163.0 |
[M+NH4]+ | 261.10004 | 158.3 |
[M+K]+ | 282.02938 | 159.8 |
[M-H]- | 242.05894 | 151.1 |
These predictions aid in mass spectrometry-based identification but require experimental validation for analytical applications.
Solubility and Stability
No experimental solubility data exists, but the compound’s logP (estimated via computational tools) likely falls between 1.5 and 2.5, indicating moderate lipophilicity. The chloroacetyl group’s susceptibility to hydrolysis in aqueous environments suggests storage under anhydrous conditions .
Synthesis and Reactivity
Synthetic Routes
No peer-reviewed synthesis protocols are documented . Retrosynthetic analysis proposes two plausible pathways:
-
Pyrrole Alkylation: Reacting 3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole with methyl bromoacetate under basic conditions.
-
Acylation of Methylpyrrole: Introducing the chloroacetyl group via Friedel-Crafts acylation on a pre-formed methylpyrrole-acetate intermediate.
Both routes face challenges, including regioselectivity control and side reactions at the electron-rich pyrrole ring.
Reactivity Profile
The compound’s functional groups suggest several reactivity motifs:
-
Ester Hydrolysis: Under acidic or basic conditions, the acetoxymethyl group may hydrolyze to carboxylic acid, altering solubility and reactivity.
-
Nucleophilic Substitution: The chloroacetyl group’s α-chlorine atom could participate in SN2 reactions with amines or thiols, forming amide or thioether linkages.
-
Cycloadditions: The pyrrole ring may engage in Diels-Alder reactions, though steric hindrance from methyl groups could limit this.
Experimental studies are needed to validate these hypotheses.
Exposure Route | Precautionary Measures |
---|---|
Inhalation | Use fume hoods; wear NIOSH-approved respirators if ventilation is inadequate |
Skin Contact | Wear nitrile gloves and protective clothing; wash immediately with soap and water |
Eye Contact | Flush with water for 15 minutes; seek medical attention if irritation persists |
Storage | Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis |
Environmental Impact
The compound’s environmental fate remains unstudied. Given its ester and chloroacetyl groups, biodegradation pathways likely involve hydrolytic cleavage, but persistence in aquatic systems cannot be ruled out.
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